molecular formula C10H13BN2O5 B1461928 3-(Propylcarbamoyl)-5-nitrophenylboronic acid CAS No. 871332-88-6

3-(Propylcarbamoyl)-5-nitrophenylboronic acid

Cat. No. B1461928
CAS RN: 871332-88-6
M. Wt: 252.03 g/mol
InChI Key: HNHYFGGDBCBQMF-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules .


Synthesis Analysis

The synthesis of boronic acids often involves a reaction between a boron trihalide or a boron ester with a Grignard or organolithium reagent .


Molecular Structure Analysis

Boronic acids typically consist of a boron atom bonded to two hydroxyl groups and one carbon-containing group .


Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters with diols in aqueous solution, a reaction that is often exploited in various chemical transformations .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties might include reactivity, flammability, and the types of chemical reactions the compound can undergo .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its application, boronic acids are often used in biological applications for their ability to bind to diols, such as those found in sugars and glycoproteins .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds might be irritants or corrosive, while others might be harmful if inhaled or swallowed .

Future Directions

The future directions of research involving a specific compound would depend on its properties and potential applications. For example, research might focus on developing new synthesis methods, exploring potential applications in medicine or industry, or investigating the compound’s environmental impact .

properties

IUPAC Name

[3-nitro-5-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O5/c1-2-3-12-10(14)7-4-8(11(15)16)6-9(5-7)13(17)18/h4-6,15-16H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHYFGGDBCBQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660687
Record name [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylcarbamoyl)-5-nitrophenylboronic acid

CAS RN

871332-88-6
Record name B-[3-Nitro-5-[(propylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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